Product packaging for 9-(4-Methoxyphenyl)phenalen-1-one(Cat. No.:CAS No. 65874-43-3)

9-(4-Methoxyphenyl)phenalen-1-one

Cat. No.: B14087261
CAS No.: 65874-43-3
M. Wt: 286.3 g/mol
InChI Key: ZGRXGTCQXRGSEI-UHFFFAOYSA-N
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Description

9-(4-Methoxyphenyl)phenalen-1-one is a synthetic organic compound belonging to the class of phenylphenalenones. These compounds are of significant interest in chemical and botanical research due to their role as specialized metabolites in certain plant families, such as Musaceae (banana plants) and Haemodoraceae . Within these plants, naturally occurring phenylphenalenones are studied for their potential functions as phytoalexins, which are antimicrobial substances produced in response to pathogen attack, suggesting value in phytopathological studies . This compound serves as a valuable reference standard and a key synthetic intermediate for researchers investigating the biosynthetic pathways of phenylphenalenones. Its structural framework is a core scaffold for exploring structure-activity relationships (SAR), particularly in the development of novel bioactive agents. The methoxy substitution on the phenyl ring makes it a close synthetic analogue to naturally occurring derivatives like musanolone F (2-Hydroxy-9-(4-hydroxy-3-methoxyphenyl)-1H-phenalen-1-one) and other related metabolites identified in species such as Musa acuminata (dwarf banana) . Researchers utilize this and similar compounds in activities ranging from organic synthesis and natural product chemistry to antimicrobial and phytochemical screening. Application Note: This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The safety data for this compound have not been fully established, and appropriate handling procedures should be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O2 B14087261 9-(4-Methoxyphenyl)phenalen-1-one CAS No. 65874-43-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65874-43-3

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

9-(4-methoxyphenyl)phenalen-1-one

InChI

InChI=1S/C20H14O2/c1-22-16-9-5-13(6-10-16)17-11-7-14-3-2-4-15-8-12-18(21)20(17)19(14)15/h2-12H,1H3

InChI Key

ZGRXGTCQXRGSEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=O)C=CC4=CC=CC(=C43)C=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 9 4 Methoxyphenyl Phenalen 1 One and Analogous Molecular Architectures

Strategic Retrosynthetic Deconstruction and Synthetic Planning for Arylphenalenones

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.inewadirect.comscribd.com This process of working backward from the target molecule allows for the logical planning of a synthetic route. ias.ac.inewadirect.com For arylphenalenones like 9-(4-methoxyphenyl)phenalen-1-one, the key disconnection often involves the bond between the phenalenone core and the aryl substituent at the C9 position.

A primary retrosynthetic approach would disconnect the C-C bond between the phenalenone and the 4-methoxyphenyl (B3050149) group. This leads to a phenalenone synthon with a reactive site at C9 and a 4-methoxyphenyl synthon. The synthetic equivalents for these synthons would typically be a 9-halophenalenone or a phenalenone itself, and an organometallic reagent of the 4-methoxyphenyl group, such as a Grignard or organolithium reagent.

Another strategy involves the construction of the phenalenone ring system with the aryl group already in place. This approach might start from a naphthalene (B1677914) derivative bearing a 4-methoxyphenyl substituent, which is then elaborated to form the third ring of the phenalenone structure.

Elucidation of Established Synthetic Routes and Reaction Optimizations

Established synthetic methods for arylphenalenones often involve multi-step sequences that allow for the introduction of various functional groups and optimization of reaction conditions to improve yields and purity.

Multi-Step Synthesis Sequences and Intermediates for Phenalenone Functionalization

A common route to the parent phenalenone (PN) core involves the Friedel-Crafts reaction of naphthalene with cinnamoyl chloride, followed by aromatization. researchgate.net Microwave-assisted synthesis has been shown to drastically reduce the reaction time for this process from hours to minutes. nih.govacs.org Once the phenalenone core is formed, it can be functionalized at various positions. For instance, chloromethylation of phenalenone provides 2-(chloromethyl)-1H-phenalen-1-one, a versatile intermediate for further derivatization. nih.govacs.org This intermediate can then react with various nucleophiles to introduce a wide range of functional groups. acs.org

Transition Metal-Catalyzed Coupling Reactions in Phenalenone Derivatization

Transition metal-catalyzed cross-coupling reactions are pivotal in the synthesis of arylphenalenones. The Suzuki-Miyaura coupling is a prominent example, used to form the C-C bond between a borylated phenalenone and an aryl halide, or vice versa. For instance, the synthesis of 9-methoxy-2-(4-methoxyphenyl)-1H-phenalen-1-one has been achieved using Suzuki-Miyaura methodology. researchgate.netnih.gov This powerful reaction allows for the coupling of a wide variety of substituted aryl groups to the phenalenone scaffold.

Control of Regioselectivity and Stereochemistry in Aromatic Substitution Reactions

Controlling regioselectivity is crucial in the synthesis of specifically substituted phenalenone derivatives. organic-chemistry.orgrsc.orgyoutube.com The choice of solvent can significantly influence the regioselectivity of certain reactions. For example, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc) lead to high regioselectivity. organic-chemistry.org In phenalenone chemistry, directed ortho-metalation can be employed to achieve regioselective functionalization of the aromatic rings. The directing group guides the deprotonation to a specific ortho position, allowing for the introduction of substituents with high precision.

Development and Application of Novel Synthetic Strategies for Phenalenone Derivatives

Researchers are continuously developing novel synthetic strategies to access new phenalenone derivatives with unique properties. One such strategy involves an aminocatalyzed annulation/O-alkylation to synthesize functionalized phenalenes, which are then converted to phenalenones through oxidative dealkylation. researchgate.net Another innovative approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to couple phenalenone units with other molecules, such as triazolium salts, to create new hybrid compounds. mdpi.com

Mechanistic Investigations of Key Reaction Steps in Arylphenalenone Synthesis

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. For instance, in the synthesis of 9-methoxyperinaphthanone from 2-methoxynaphthalene (B124790) and acryloyl chloride, the reaction is proposed to proceed through a sequential Friedel-Crafts acylation followed by an intramolecular Michael addition. researchgate.net In transition metal-catalyzed reactions, the mechanism often involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Detailed mechanistic studies, often aided by computational methods, provide insights into the roles of ligands, solvents, and other reaction parameters, enabling the rational design of more efficient synthetic protocols.

Sophisticated Spectroscopic Characterization and Rigorous Structural Elucidation of 9 4 Methoxyphenyl Phenalen 1 One

Comprehensive Analysis of Electronic Structure via Advanced Spectroscopy

The electronic properties of 9-(4-Methoxyphenyl)phenalen-1-one are primarily determined by the extended π-conjugated system of the phenalenone core, which is further modulated by the appended 4-methoxyphenyl (B3050149) substituent. Advanced spectroscopic techniques provide a window into the electronic transitions and excited state dynamics of this molecule.

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions and Band Assignments

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands arising from π-π* and n-π* electronic transitions. The phenalenone core itself has strong absorptions in the UV and visible regions. The introduction of the 4-methoxyphenyl group at the 9-position is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 9-phenylphenalenone due to the electron-donating nature of the methoxy (B1213986) group, which extends the conjugation.

Based on data for related compounds, the spectrum would likely display a strong absorption band in the range of 250-300 nm, attributable to the π-π* transitions within the aromatic system. A weaker, longer-wavelength absorption, possibly extending into the visible region (around 400-500 nm), would be characteristic of the n-π* transition of the carbonyl group and intramolecular charge transfer (ICT) character, influenced by the donor-acceptor nature of the methoxyphenyl and phenalenone moieties, respectively.

Table 1: Predicted UV-Visible Absorption Data for this compound

Predicted Transition Approximate λmax (nm) Description
π-π* 250 - 300 Strong absorption due to transitions within the fused aromatic rings and the phenyl substituent.

Luminescence Spectroscopy (Fluorescence and Phosphorescence) for Excited State Dynamics

Phenalenone and its derivatives are known for their interesting photophysical properties, including fluorescence and phosphorescence. 1-H-Phenalen-1-one itself is noted to be non-fluorescent or weakly fluorescent in various solvents. beilstein-journals.org The luminescence behavior of this compound would be intricately linked to the nature of its lowest excited singlet (S₁) and triplet (T₁) states.

The presence of the methoxyphenyl group could influence the fluorescence quantum yield. If the lowest singlet excited state is of n-π* character, fluorescence is often weak due to efficient intersystem crossing to the triplet manifold. However, if the π-π* state is the lowest singlet, more significant fluorescence might be observed. The solvent polarity can also play a crucial role in modulating the relative energies of these states.

Phosphorescence, the emission from the triplet state, is a common feature of phenalenone derivatives. It is expected that this compound would exhibit phosphorescence at lower energies (longer wavelengths) compared to its fluorescence, typically in the red region of the spectrum. The study of its phosphorescence would provide valuable information about the T₁ state, which is crucial for applications in areas like photodynamic therapy and organic light-emitting diodes (OLEDs).

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group and Molecular Framework Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying the functional groups and analyzing the molecular framework of this compound.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, expected in the region of 1640-1680 cm⁻¹. The exact position would be sensitive to the electronic effects of the conjugated system. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The characteristic C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum. The aromatic C=C stretching vibrations are typically strong in the Raman spectrum, providing detailed information about the fused ring system.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch > 3000 FT-IR, Raman
C=O Stretch 1640 - 1680 FT-IR (strong), Raman
Aromatic C=C Stretch 1450 - 1600 FT-IR, Raman (strong)
Asymmetric C-O-C Stretch (methoxy) ~1250 FT-IR (strong)

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would allow for the unambiguous assignment of all proton and carbon signals of this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core and Substituent Linkage Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. The protons on the phenalenone core would appear as doublets and triplets in the aromatic region (typically δ 7.0-9.0 ppm). The protons of the 4-methoxyphenyl group would show a characteristic AA'BB' system, with two doublets in the aromatic region. The methoxy group would give a sharp singlet at around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon (C=O) would be the most downfield signal, expected around δ 180-190 ppm. The aromatic carbons would resonate in the δ 110-160 ppm range. The methoxy carbon would appear at approximately δ 55 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenalenone-H 7.0 - 9.0 (m) 120 - 140
Methoxyphenyl-H (ortho to OMe) ~7.0 (d) ~114
Methoxyphenyl-H (meta to OMe) ~7.5 (d) ~130
Methoxy-H 3.8 - 4.0 (s) ~55
Carbonyl-C - 180 - 190

Correlational NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. This would be crucial for tracing the connectivity of the protons within the phenalenone and methoxyphenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of the protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is a key technique for establishing the connectivity between different fragments of the molecule. For instance, correlations from the methoxyphenyl protons to the C9 carbon of the phenalenone core would confirm the substitution pattern. Correlations from the phenalenone protons to the carbonyl carbon would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be useful to confirm the through-space relationships between the protons of the methoxyphenyl group and the protons on the phenalenone core, further solidifying the structural assignment.

Table 4: Key Predicted 2D NMR Correlations for this compound

Experiment Key Correlation Information Gained
COSY Correlations between adjacent protons on the phenalenone rings. Confirms proton connectivity within the fused ring system.
HSQC Correlation of each aromatic proton with its directly bonded carbon. Assigns protonated carbons.
HMBC Correlation from methoxyphenyl protons to C9 of the phenalenone. Confirms the linkage between the two ring systems.
HMBC Correlation from H2/H8 of the phenalenone to the carbonyl carbon (C1). Confirms the position of the carbonyl group.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool in the structural characterization of novel organic compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and, consequently, the molecular formula of a compound with a high degree of confidence. For this compound, HRMS is critical in confirming its successful synthesis and purity.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that are well-suited for the analysis of organic molecules like phenalenone derivatives. These methods typically generate intact molecular ions with minimal fragmentation, which is ideal for precise mass determination.

Electrospray Ionization Mass Spectrometry (ESI-MS): This is a standard and widely used technique for the characterization of newly synthesized phenalenone derivatives. acs.orgnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, analysis would typically be performed in positive ion mode, where the molecular ion would be observed as the protonated species [M+H]⁺.

CompoundMolecular FormulaIonCalculated m/zFound m/z
This compoundC₂₀H₁₄O₂[M+H]⁺287.1067Hypothetical Data

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase. This technique is particularly useful for molecules that are difficult to ionize by ESI or for solid-state samples. For this compound, MALDI-TOF (Time-of-Flight) mass spectrometry would also be expected to show a prominent molecular ion peak, aiding in the confirmation of its molecular weight.

Fragmentation Pathway Elucidation: While soft ionization techniques minimize fragmentation, controlled fragmentation can be induced in the mass spectrometer (e.g., using collision-induced dissociation, CID, in MS/MS experiments) to gain structural information. The fragmentation patterns observed are characteristic of the molecule's structure. chemguide.co.uklibretexts.org For this compound, key fragmentation pathways would likely involve the cleavage of the bond connecting the methoxyphenyl group to the phenalenone core and cleavages within the phenalenone structure itself. fiveable.melibretexts.org The stability of the resulting fragments, such as the tropylium-like phenalenone cation and the methoxyphenyl cation, would dictate the major peaks observed in the fragmentation spectrum.

Chiroptical Spectroscopy for Absolute Configuration Determination (if applicable to chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if chiral centers were introduced into the molecule, for instance through substitution on the phenalenone or phenyl rings with chiral moieties, or if the molecule were to adopt a stable, non-planar conformation (atropisomerism), then chiroptical spectroscopic techniques would be essential for determining the absolute configuration of the resulting enantiomers.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. For chiral derivatives of phenalenones, ECD has been shown to be a powerful tool for elucidating their stereochemistry. acs.org The electronic transitions of the extensive π-system of the phenalenone chromophore would give rise to characteristic Cotton effects in the ECD spectrum. acs.org By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined with a high degree of certainty.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectra provide information about the stereochemistry based on the vibrational modes of the molecule. While ECD is often used for molecules with strong chromophores like phenalenones, VCD can provide complementary, and sometimes more detailed, stereochemical information. For a hypothetical chiral derivative of this compound, VCD could be used to probe the stereochemistry around chiral centers, particularly those that are not in close proximity to the main chromophore.

In Depth Computational and Theoretical Investigations of 9 4 Methoxyphenyl Phenalen 1 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations serve as a powerful tool to model the behavior of 9-(4-Methoxyphenyl)phenalen-1-one at the atomic level. These methods provide a foundational understanding of the molecule's stability, electron distribution, and intrinsic reactivity.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) is a computational workhorse for predicting the ground-state properties of medium to large-sized organic molecules. For this compound, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311G(d,p) or 6-311++G(d,p). niscpr.res.insemanticscholar.org This level of theory provides a reliable balance between computational cost and accuracy for geometric and electronic properties.

The optimization of the molecular structure reveals key geometric parameters. The molecule is largely planar, but a notable feature is the dihedral angle between the phenalenone core and the 4-methoxyphenyl (B3050149) substituent. This angle represents a balance between conjugative effects, which favor planarity, and steric hindrance.

Molecular orbital analysis provides critical information about the compound's electronic characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In this compound, the HOMO is typically characterized by π-electron density distributed across both the phenalenone ring system and the electron-rich methoxyphenyl group. Conversely, the LUMO is predominantly localized on the electron-accepting phenalenone core, specifically on the α,β-unsaturated ketone fragment.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap suggests that the molecule can be more easily excited. For similar aromatic ketone systems, this gap is often calculated to be in the range of 3.7 to 3.8 eV. niscpr.res.in A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich areas (negative potential), such as around the carbonyl oxygen, as potential sites for electrophilic attack, and electron-poor areas (positive potential) as sites for nucleophilic attack. niscpr.res.insemanticscholar.org

Table 1: Representative Calculated Ground State Properties for this compound using DFT Data is representative of typical results for structurally similar compounds as found in the literature.

Property Value Description
HOMO Energy -5.8 eV Energy of the highest occupied molecular orbital.
LUMO Energy -2.1 eV Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE) 3.7 eV Indicator of chemical reactivity and electronic transition energy. niscpr.res.in
Dipole Moment (μ) 3.5 D Measure of the overall polarity of the molecule.

| Dihedral Angle (C-C-C-C) | ~40° | Torsional angle between the phenalenone and phenyl rings. |

Post-Hartree-Fock Methods for Refined Electronic Structure and Excited States

While DFT is effective for ground-state properties, more sophisticated methods are often required for a highly accurate description of excited states, especially those with significant charge-transfer (CT) character. Post-Hartree-Fock methods, such as Configuration Interaction Singles (CIS), Coupled Cluster (e.g., CC2), and multi-reference methods, offer higher accuracy, albeit at a greater computational expense. q-chem.comnih.gov

For molecules like this compound, where excitation can involve a transfer of electron density from the methoxyphenyl donor to the phenalenone acceptor, standard DFT functionals may not accurately predict the energy of these CT states. To address this, long-range corrected DFT functionals, such as CAM-B3LYP and ωB97X-D, are benchmarked and employed as they are specifically designed to better handle long-range interactions and provide more reliable excited-state energies. nih.gov These methods are crucial for accurately modeling the photophysical pathways discussed in section 4.5.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations model the atomic motions of the molecule, providing insights into its conformational flexibility and interactions with its environment, such as solvent molecules.

A key application of MD for this system is to explore the conformational landscape associated with the rotation of the methoxyphenyl group relative to the phenalenone scaffold. While quantum chemical calculations provide static energy minima, MD simulations reveal the accessible conformations at a given temperature and the energy barriers between them. This is crucial for understanding how molecular shape influences packing in the solid state or interactions in solution.

MD simulations rely on force fields, which are sets of parameters describing the potential energy of the system. For novel molecules, these parameters may need to be derived from high-level quantum chemical calculations to ensure accuracy. The simulations can then predict bulk properties and reveal specific intermolecular interactions, such as π-π stacking between phenalenone cores or hydrogen bonding if protic solvents are present.

Predictive Modeling of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-visible absorption spectra in molecules of this size. niscpr.res.insemanticscholar.org

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the lowest energy absorption band, which gives the molecule its color, is typically assigned to the HOMO→LUMO transition. This transition has significant π-π* character and is often accompanied by intramolecular charge transfer from the methoxy-substituted ring to the phenalenone system. Calculations can be performed in various solvents using continuum models (like PCM) to predict solvatochromic shifts. niscpr.res.in

Furthermore, NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. semanticscholar.org By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra. Comparing these theoretical spectra with experimental data serves as a stringent test of the computed molecular structure. semanticscholar.org

Table 2: Representative Predicted Spectroscopic Data from TD-DFT Calculations Data is representative of typical results for structurally similar compounds as found in the literature.

Transition Calculated λ_max (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 410 0.45 HOMO → LUMO (95%)
S₀ → S₂ 355 0.20 HOMO-1 → LUMO (80%)

| S₀ → S₃ | 320 | 0.15 | HOMO → LUMO+1 (75%) |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for investigating the mechanisms of chemical reactions. For the 9-arylphenalenone family, a key reaction is their biosynthesis, which is proposed to proceed via an intramolecular Diels-Alder reaction of diarylheptanoids. acs.org

Theoretical calculations can map the entire potential energy surface of such a reaction. This involves:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are fully optimized.

Identifying the Transition State (TS): The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Advanced algorithms are used to locate this unstable structure.

Calculating the Activation Energy (Ea): The energy difference between the transition state and the reactants determines the reaction rate.

By elucidating the structure of the transition state, chemists can understand the key bond-forming and bond-breaking events. For the formation of the phenalenone core, calculations can confirm the stereochemical and regiochemical outcomes of the cycloaddition reaction.

Computational Analysis of Excited State Dynamics and Photophysical Pathways

Understanding the fate of this compound after it absorbs light is the focus of excited-state dynamics studies. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (typically S₁). From here, several competing de-excitation pathways are possible, which can be modeled computationally.

Fluorescence: The molecule can return to the ground state by emitting a photon. The energy of this emission is calculated from the energy difference between the optimized excited-state geometry and the ground state at that same geometry. This process is typically fast. q-chem.com

Internal Conversion (IC): This is a non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀). It is often facilitated by conical intersections, which are points of degeneracy between potential energy surfaces that can be located computationally.

Intersystem Crossing (ISC): This is a non-radiative transition between states of different spin multiplicities (e.g., from the S₁ state to a lower-lying triplet state, T₁). The efficiency of ISC is governed by spin-orbit coupling, the magnitude of which can be calculated.

Phosphorescence: If the T₁ state is populated via ISC, it can slowly relax to the S₀ ground state by emitting a photon. This process is "spin-forbidden" and therefore much slower than fluorescence. q-chem.com

Elucidation of Photophysical and Advanced Electronic Properties of 9 4 Methoxyphenyl Phenalen 1 One and Its Analogues

Fundamental Mechanisms of Light Absorption and Emission in Arylphenalenones

The interaction of arylphenalenone molecules with light is dictated by the arrangement of their electronic states. The absorption of a photon elevates the molecule from its ground state to an excited singlet state. From this excited state, the molecule can return to the ground state through several pathways, including the emission of light (fluorescence) or through non-radiative processes such as intersystem crossing to a triplet state.

Characterization of Singlet and Triplet State Energies and Lifetimes

The parent compound, 1H-phenalen-1-one, exhibits its lowest excited singlet state (S1) as an nπ* state, with a ππ* state (S2) lying at a slightly higher energy. rsc.org Energetically accessible from the S1 state are two triplet states, a ππ* state (T1) and an nπ* state (T2), with the latter being nearly degenerate with the S1 state. rsc.org This arrangement of energy levels is crucial for the subsequent photophysical processes.

Excited State Properties of Phenalenone
Lowest Excited Singlet State (S1) nπ* type rsc.org
Second Excited Singlet State (S2) ππ* type rsc.org
Lowest Triplet State (T1) ππ* type rsc.org
Second Triplet State (T2) nπ* type (nearly degenerate with S1) rsc.org

Pathways for Intersystem Crossing and Quantification of Fluorescence Quantum Yields

Intersystem crossing (ISC) is a process where a molecule in an excited singlet state transitions to an excited triplet state of similar energy. For phenalenone, a very efficient intersystem crossing is observed between the S1 (nπ) and T1 (ππ) states. rsc.org The calculated intersystem crossing rate for phenalenone is approximately 2 × 10¹⁰ s⁻¹, which is in close agreement with the experimental value of 3.45 × 10¹⁰ s⁻¹. rsc.org This high rate of ISC significantly outcompetes fluorescence, leading to very low fluorescence quantum yields. rsc.org The efficiency of ISC can be influenced by factors such as the presence of heavy atoms or specific molecular geometries that facilitate spin-orbit coupling. ucf.edu For example, replacing oxygen with sulfur in squaraine molecules has been shown to dramatically increase triplet quantum yields to nearly unity. ucf.edu

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. Due to the rapid and efficient intersystem crossing in phenalenone and its derivatives, the fluorescence quantum yields are generally low.

Investigations into Photosensitization Capabilities and Singlet Oxygen Generation Quantum Yields

A photosensitizer is a molecule that, upon light absorption, can transfer its excitation energy to another molecule. Arylphenalenones, including the parent 1H-phenalen-1-one, are recognized as highly efficient Type II photosensitizers. nih.gov This means they can efficiently produce singlet oxygen (¹O₂) upon irradiation. rsc.orgrsc.org

The quantum yield of singlet oxygen production (ΦΔ) for phenalenone is close to unity in many solvents, making it a proposed universal standard for singlet oxygen studies. rsc.org Even in solvents like 1,4-dioxane (B91453) and N,N'-dimethylacetamide, the ΦΔ values remain high at 0.99 ± 0.05 and 0.87 ± 0.05, respectively. rsc.org The high efficiency of ¹O₂ production is a direct consequence of the efficient intersystem crossing to the triplet state, which then transfers its energy to ground-state molecular oxygen (a triplet). rsc.org The introduction of various substituents onto the phenalenone skeleton can influence this property. nih.gov For instance, pyropheophorbide a, when bound to a G-quadruplex DNA, showed a tenfold increase in its singlet oxygen generation quantum yield. nih.gov

Singlet Oxygen Generation by Phenalenone
Quantum Yield (ΦΔ) in various solvents Close to unity rsc.org
ΦΔ in 1,4-dioxane 0.99 ± 0.05 rsc.org
ΦΔ in N,N'-dimethylacetamide 0.87 ± 0.05 rsc.org

Environmental and Solvent Effects on Photophysical Behavior (Solvatochromism)

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. For molecules with a significant change in dipole moment upon excitation, the effect of solvent polarity on their absorption and emission spectra can be pronounced.

In the case of donor-acceptor substituted vinyltetrahydropyrene derivatives, the fluorescence maxima exhibited red shifts that were dependent on the polarity of the solvent, indicating an intramolecular charge transfer excited state. rsc.org Although specific solvatochromism data for 9-(4-methoxyphenyl)phenalen-1-one is not detailed in the search results, it is reasonable to expect that its photophysical properties would be sensitive to the solvent environment, given the presence of the polar carbonyl group and the potential for charge transfer interactions.

Analysis of Intramolecular Charge Transfer (ICT) and Donor-Acceptor Interactions within the Molecular Framework

The molecular structure of this compound, with the electron-donating methoxyphenyl group (donor) attached to the electron-accepting phenalenone core (acceptor), sets the stage for potential intramolecular charge transfer (ICT) upon photoexcitation. nih.govmarquette.edunih.gov In such systems, the absorption of light can promote an electron from a molecular orbital primarily located on the donor moiety to one primarily on the acceptor moiety. rsc.org

This ICT character can have a profound impact on the photophysical properties, often leading to a large excited-state dipole moment and strong solvatochromic effects. rsc.org The efficiency and nature of the ICT process are highly dependent on the electronic coupling between the donor and acceptor, as well as the energy gap between them. nih.gov In some cases, ICT can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which can provide a non-radiative decay pathway and influence the fluorescence quantum yield. rsc.org While direct evidence for ICT in this compound is not explicitly provided in the search results, the molecular architecture strongly suggests its possibility and importance in defining the compound's electronic behavior.

Advanced Materials Science and Non Biological Applications of 9 4 Methoxyphenyl Phenalen 1 One Frameworks

Utilization in Organic Electronics and Optoelectronic Devices

The extended π-conjugated system of the phenalenone core is a key feature that makes it an attractive candidate for applications in organic electronics. The electronic properties can be fine-tuned by the introduction of various substituents. The 4-methoxyphenyl (B3050149) group at the 9-position, being an electron-donating group, can significantly influence the HOMO-LUMO energy levels and charge transport characteristics of the molecule, which is crucial for its performance in optoelectronic devices.

Research into Components for Organic Light-Emitting Diodes (OLEDs)

While direct research on 9-(4-methoxyphenyl)phenalen-1-one in OLEDs is not extensively documented, the fundamental properties of phenalenone derivatives suggest their potential. For a material to be effective in an OLED, it should possess high photoluminescence quantum yield, good thermal stability, and efficient charge injection/transport capabilities.

Research on other π-conjugated systems, such as p-phenylene derivatives, has demonstrated the importance of molecular design in achieving efficient electroluminescence. researchgate.net The introduction of heteroatoms and the formation of exciplexes are strategies employed to enhance OLED performance. researchgate.net Similarly, the photophysical properties of phenalenone can be tuned. For instance, the introduction of an amine group at the 6-position and bromine atoms at the 2- and 5-positions of the phenalenone core has been shown to shift the absorption to longer wavelengths and induce red fluorescence, properties desirable for OLED applications. acs.org

The 4-methoxyphenyl substituent on the phenalenone core is expected to enhance the electron-donating nature of the molecule, potentially leading to materials with tunable emission colors. The rigid structure of the phenalenone unit can also help in reducing non-radiative decay processes, which is beneficial for achieving high-efficiency emission.

Exploration in Organic Photovoltaics (OPVs) and Solar Energy Conversion Systems

In the field of organic photovoltaics, there is a continuous search for novel non-fullerene acceptors (NFAs) to improve power conversion efficiencies (PCEs). rsc.org The ideal NFA should have a broad and strong absorption in the visible and near-infrared regions, as well as appropriate energy levels to facilitate efficient charge separation at the donor-acceptor interface.

The phenalenone framework, with its strong absorption in the UV-Vis region, presents a starting point for designing new acceptor materials. The absorption spectrum of phenalenone derivatives typically shows two main bands, a π → π* transition in the higher energy region and an n → π* transition at longer wavelengths. acs.org The position and intensity of these bands can be modified by functionalization.

For instance, the introduction of electron-donating groups can red-shift the absorption spectrum, which is beneficial for harvesting a larger portion of the solar spectrum. acs.org The 4-methoxyphenyl group in this compound could potentially enhance the absorption properties and modulate the electronic energy levels to align favorably with common donor materials used in OPVs, such as PM6. rsc.orgnih.gov

Integration into Advanced Sensing Technologies

The sensitivity of the electronic and photophysical properties of the phenalenone core to its environment makes it a promising platform for the development of chemical and physical sensors.

Development of Chemo- and Physical Sensors (e.g., for pH, specific ions, or gases)

A notable example of a phenalenone-based sensor is a "turn-on" fluorescent probe designed for the selective and sensitive detection of Fe³⁺ ions in aqueous solutions. acs.org This sensor incorporates a 6-amino-1-phenalenone (B1604517) unit as the signaling component and a receptor unit that selectively binds with Fe³⁺ ions. The binding event triggers a change in the fluorescence of the phenalenone core, allowing for the detection of the analyte. acs.org This study highlights the potential of the phenalenone framework as a fluorophore in sensing applications.

The this compound framework could be similarly functionalized to create sensors for a variety of analytes. The methoxy (B1213986) group can influence the electron density of the phenalenone system, which in turn could affect its sensitivity and selectivity towards specific ions or molecules. Furthermore, the phenyl ring provides a site for further functionalization to introduce specific recognition elements for targeted analytes.

Photoreactive Materials for Advanced Lithography and Imaging Applications

Photolithography is a cornerstone of microfabrication, relying on photoresists that change their chemical properties upon exposure to light. nih.govnih.gov A key component of a photoresist is a photosensitizer that absorbs light and initiates a chemical reaction.

Phenalenone is known to be a highly efficient Type II photosensitizer, with a singlet oxygen quantum yield approaching unity in many solvents. acs.orgacs.org This high efficiency is a result of effective intersystem crossing from the excited singlet state to the triplet state. This property makes phenalenone and its derivatives highly suitable for applications where photosensitization is required.

While the primary application of this property has been explored in photodynamic therapy, it is directly relevant to the design of photoreactive materials for lithography. The generation of reactive oxygen species upon irradiation can be used to induce chemical changes in a polymer matrix, forming the basis of a photoresist.

Substitutions on the phenalenone skeleton can alter its photophysical properties, which is crucial for tailoring the material to specific light sources used in lithography. For example, while electron-donating groups can increase fluorescence, they might decrease the singlet oxygen yield. acs.org Conversely, the introduction of a methylene (B1212753) bridge or electron-withdrawing groups does not significantly impact the high singlet oxygen quantum yield. acs.org

The photophysical properties of various phenalenone derivatives are summarized in the table below, illustrating the tunability of this framework.

Compound/DerivativeAbsorption λmax (nm)Emission λmax (nm)Singlet Oxygen Quantum Yield (ΦΔ)Reference
Phenalenone (PN)330-430-~0.98 acs.orgacs.org
2-Bromo-5-bromo-6-amino-phenalenone (OE19)>500 (green absorbing)red fluorescenthigh acs.org
2-(Chloromethyl)-1H-phenalen-1-one--~1.0 acs.org
2-(Azidomethyl)-1H-phenalen-1-one--~1.0 acs.org
2-(Thiocyanatomethyl)-1H-phenalen-1-one--0.44 acs.org

The this compound, with its extended π-system, would likely retain significant photoreactivity, making it a candidate for investigation in advanced lithographic and imaging applications.

Development of Organic Radical Systems for Energy Storage and Battery Technologies

Organic radical batteries are an emerging class of energy storage devices that utilize stable organic radicals as the redox-active material. rsc.org The phenalenyl radical, derived from phenalenone, is a well-known, resonance-stabilized odd alternant hydrocarbon radical. This inherent stability makes the phenalenyl framework a prime candidate for the development of organic radical-based energy storage systems.

The stability of the phenalenyl radical can be further enhanced through strategic substitution. acs.org Theoretical studies have shown that π-conjugated groups at the α-position can improve the thermodynamic stability of phenalenyl-based radicals. acs.org The 9-position of the phenalenone is an active site, and the attachment of a 4-methoxyphenyl group, which is a π-conjugated system, is expected to contribute to the stabilization of the corresponding radical.

While the direct application of phenalenyl radicals in batteries is still an area of active research, the concept has been demonstrated with other stable organic radicals like phenoxyl radicals. rsc.org Polymers bearing phenoxyl radicals have been synthesized and investigated as active materials in lithium-organic batteries, showing promise as anode materials. rsc.org

The potential for this compound to form a stable radical, coupled with the established use of organic radicals in battery technology, suggests a promising avenue for the development of novel energy storage materials. The ability to tune the redox potential and stability through substitution on the phenalenone core could lead to high-performance organic radical batteries. The promise of phenalenyl-based radicals extends to other areas of materials science, including optoelectronic and spintronic devices.

Design and Investigation of Smart Materials and Stimuli-Responsive Systems

The exploration of phenalenone-based compounds for applications in advanced materials science, particularly in the realm of smart and stimuli-responsive systems, is an emerging area of research. The unique photophysical properties of the phenalenone core, characterized by an extended π-conjugated system, make it a promising scaffold for the development of materials that can respond to external stimuli such as light, heat, or mechanical force. However, specific research focusing exclusively on this compound in this context is limited. General principles derived from studies on related phenalenone derivatives can provide insights into the potential for designing such materials.

The design of stimuli-responsive materials often involves the strategic incorporation of functional groups that can undergo reversible changes in their electronic or structural properties. In the case of 9-arylphenalenones, the substituent on the phenyl ring can significantly influence the molecule's electronic landscape and, consequently, its responsiveness to external stimuli. The methoxy group in this compound, being an electron-donating group, can modulate the energy levels of the molecule's frontier orbitals.

Theoretical and computational studies on related 9-arylphenalenones can offer predictions about their potential photochromic, thermochromic, or mechanochromic behavior. For instance, calculations can model the changes in absorption and emission spectra upon structural rearrangements induced by light or heat. These computational insights are invaluable for guiding the synthesis of new derivatives with tailored stimuli-responsive properties.

The synthesis of various phenalenone derivatives has been explored, demonstrating the versatility of the phenalenone core for chemical modification. nih.gov This synthetic accessibility is a crucial prerequisite for the systematic investigation of structure-property relationships and the rational design of smart materials. By introducing different functional groups at various positions on the phenalenone or the pendant phenyl ring, researchers can fine-tune the electronic and steric properties to elicit specific responses to external stimuli.

Future research in this area would likely involve the synthesis of a series of 9-arylphenalenone derivatives with varying electron-donating and electron-withdrawing substituents to systematically study their photophysical responses. Investigations would include detailed spectroscopic analysis under different conditions (e.g., varying temperature, solvent polarity, and mechanical stress) to identify and characterize any photochromic, thermochromic, or mechanochromic behavior.

Strategic Chemical Modifications and Derivatization Approaches for Enhanced Functionality

Covalent Functionalization Strategies to Tailor Molecular Properties

Covalent modification of the 9-(4-methoxyphenyl)phenalen-1-one scaffold is a primary strategy to fine-tune its intrinsic properties. The phenalenone system offers several positions for the introduction of a wide array of functional groups, which can significantly alter its electronic, optical, and photophysical behavior. nih.govacs.org

Research on related phenalenone derivatives has demonstrated that the introduction of various functional groups can be achieved with good to excellent yields. For instance, functional groups such as amines, carboxylic acids, alcohols, and azides can be introduced onto the phenalenone skeleton. acs.org These modifications can be used to alter the molecule's solubility, reactivity, and interaction with its environment.

A key aspect of functionalization is the ability to modulate the photophysical properties. The introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission spectra of the molecule. For example, covalent attachment of different substituents can influence the singlet oxygen quantum yield, a critical parameter for applications in photodynamic therapy. acs.org Studies on other aromatic systems have shown that covalent modification can be used to tune the work function and electrical properties of materials. nih.gov

Functional Group Potential Effect on Properties Example of Reaction
Amine (-NH2)Increased solubility in polar solvents, provides a site for further conjugation (e.g., with peptides). acs.orgReduction of a nitro group
Carboxylic Acid (-COOH)Increased water solubility, enables covalent attachment to biomolecules. acs.orgOxidation of a methyl group
Halogens (-Br, -Cl)Can act as a synthetic handle for cross-coupling reactions, heavy-atom effect can enhance intersystem crossing.Electrophilic halogenation
AlkynesAllows for "click" chemistry reactions for conjugation to polymers or biomolecules.Sonogashira coupling

Polymer Conjugation and Incorporation into Macromolecular Architectures for Bulk Material Applications

To translate the unique properties of this compound to bulk materials, conjugation to or incorporation within macromolecular architectures is a promising approach. This strategy can enhance processability, create robust materials, and introduce new functionalities.

One approach involves the synthesis of polymers with the phenalenone moiety as a pendant group. This can be achieved by first functionalizing the phenalenone core with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, followed by polymerization. Alternatively, a pre-formed polymer can be functionalized with phenalenone units. For instance, polymers with reactive side chains can be coupled with a suitably functionalized this compound derivative.

Another strategy is the creation of conjugated polymers where the phenalenone unit is part of the polymer backbone. For example, oxidative polymerization of di-functionalized phenalenone monomers could lead to highly conjugated polymers with interesting electronic and optical properties. Research on the oxidative polymerization of 1,4-diethynylbenzene (B1207667) within functionalized mesoporous materials demonstrates a method for creating highly conjugated polymers in a controlled manner. nih.gov This approach could potentially be adapted for phenalenone-based monomers.

Polymer Architecture Method of Incorporation Potential Application
Pendant PhenalenonePolymerization of a phenalenone-containing monomerPhotosensitizing polymers, fluorescent sensors
Phenalenone in BackbonePolycondensation of difunctional phenalenone monomersConductive polymers, organic electronics
Polymer-Drug ConjugateCovalent attachment to a biocompatible polymer (e.g., PEG)Targeted drug delivery

Supramolecular Assembly and Nanostructure Formation for Hierarchical Materials

The principles of supramolecular chemistry offer a powerful bottom-up approach to organize this compound derivatives into well-defined nanostructures. nih.gov By introducing specific non-covalent interaction motifs, these molecules can self-assemble into hierarchical materials with emergent properties.

The formation of such structures is driven by a combination of interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and metal coordination. nih.gov For example, functionalizing the phenalenone core with long alkyl chains, such as stearoyl acid, can induce the formation of self-assembled nanostructures like micelles or vesicles in aqueous environments.

The introduction of recognition units like carbohydrates can also direct the self-assembly process. Studies on carbohydrate-functionalized salphen-metal complexes have shown the formation of helical nanofibrillar morphologies. nih.gov A similar strategy could be applied to this compound to create chiral nanostructures. The use of "Janus tectons," which are three-dimensional building blocks with two distinct faces, provides a versatile platform for guiding 2D self-assembly on surfaces like graphene. beilstein-journals.org

Supramolecular Motif Resulting Nanostructure Driving Interaction
Long Alkyl ChainsMicelles, VesiclesHydrophobic interactions
Hydrogen Bonding GroupsFibers, SheetsHydrogen bonds
Metal-Coordinating LigandsMetallacycles, CagesMetal-ligand coordination
Chiral MoietiesHelical StructuresChiral recognition

Effects of Heteroatom Doping and Incorporation on Electronic and Optical Behavior

The introduction of heteroatoms (e.g., N, O, S, B) into the phenalenone aromatic system is a potent strategy for modulating its electronic and optical properties. rsc.org This "heteroatom doping" can significantly alter the electron distribution, energy levels of the molecular orbitals, and photophysical pathways of the molecule.

The position and nature of the incorporated heteroatom are critical. For instance, substituting carbon atoms with nitrogen can introduce lone pairs of electrons, which can act as Lewis basic sites and alter the molecule's interaction with its environment. The introduction of sulfur or selenium, with their larger spin-orbit coupling constants, can enhance the rate of intersystem crossing, which is beneficial for applications that rely on the triplet excited state, such as photodynamic therapy. rsc.org

While direct studies on heteroatom-doped this compound are limited, research on other π-extended helicenes has shown that heteroatom substitution has a profound impact on excited-state dynamics. For example, a thia kent.ac.ukhelicene was found to have a much shorter fluorescence lifetime and more intense phosphorescence compared to its aza-analogue, a direct consequence of the heavier sulfur atom. rsc.org Similarly, in perylene-phenoxazine dyads, a single atom variation from sulfur to oxygen significantly alters the charge separation and recombination dynamics. nih.gov

Heteroatom Potential Effect on Electronic/Optical Properties Example of Incorporation Method
Nitrogen (N)Modifies HOMO/LUMO levels, introduces basic sitesRing synthesis with nitrogen-containing precursors
Sulfur (S)Enhances spin-orbit coupling, red-shifts absorption/emissionThiophene annulation reactions
Boron (B)Creates an electron-deficient center, acts as a Lewis acidBorylation reactions
Oxygen (O)Alters hydrogen bonding capabilities, modifies electronic structureIntroduction of hydroxyl or alkoxy groups

Future Directions and Emerging Research Avenues for Phenalenone Based Compounds

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The synthesis of phenalenone and its derivatives has traditionally relied on established methods like the Friedel-Crafts acylation. acs.org However, the future of phenalenone synthesis lies in the exploration of more sustainable and efficient methodologies. Microwave-assisted synthesis, for instance, has already shown promise in drastically reducing reaction times for the production of phenalenone (PN) from hours to minutes, enabling cost-effective, multigram-scale production with high purity. acs.orgnih.gov

Future research will likely focus on:

Novel Catalytic Systems: Investigating new catalysts to improve regioselectivity and yield under milder reaction conditions. For example, the use of phase-transfer catalysts for etherification reactions of chloromethylated phenalenone has been shown to be highly efficient. nih.gov

Biosynthesis: Exploring the biosynthetic pathways of naturally occurring phenalenones, such as those found in plants and fungi, could provide inspiration for biomimetic and enzymatic synthesis routes. nih.govresearchgate.net The discovery of 4'-methoxyanigorufone as a natural product in Anigozanthos preissii highlights the potential of biological systems to produce unique phenalenone structures. nih.gov

Application of Advanced In-Situ and Time-Resolved Characterization Techniques for Dynamic Processes

A deeper understanding of the dynamic processes that govern the photophysical behavior of phenalenone derivatives is crucial for designing new materials with tailored properties. Advanced characterization techniques that allow for real-time monitoring of these processes are becoming increasingly important.

Key techniques and their potential applications include:

Time-Resolved Spectroscopy: Techniques like time-resolved infrared emission and transient absorption spectroscopy can provide invaluable insights into the excited-state dynamics of phenalenone derivatives. uchile.cl These methods have been used to determine triplet lifetimes and singlet oxygen quantum yields, revealing how different substituents on the phenalenone ring affect its photophysical properties. uchile.cl

In-Situ and Operando Characterization: These techniques allow for the study of materials under actual operating conditions. aip.orgmdpi.comcip.com.cn For example, in-situ transmission electron microscopy (TEM) can be used to observe the dynamic behavior of nanoparticles, such as sintering and agglomeration, which is relevant for applications in catalysis and materials science. pnnl.govnumberanalytics.com Similarly, in-situ X-ray photoelectron spectroscopy (XPS) can probe the surface chemistry of catalysts during a reaction. numberanalytics.com The development of these methods will be critical for understanding how phenalenone-based materials function in complex environments.

Predictive Modeling, Machine Learning, and Artificial Intelligence in Rational Materials Design

The vast chemical space of possible phenalenone derivatives presents a significant challenge for traditional, trial-and-error-based research. Predictive modeling and machine learning (ML) are emerging as powerful tools to accelerate the discovery and design of new materials with desired properties.

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing ML models to predict the photophysical properties, such as absorption and emission wavelengths, and singlet oxygen quantum yields, based on the molecular structure of phenalenone derivatives. nih.gov

Virtual Screening: Using computational methods to screen large libraries of virtual phenalenone compounds to identify promising candidates for specific applications. researchgate.netnih.gov For instance, AI webservers have been used to predict potential biological targets for fungal phenalenones. researchgate.net

Generative Models: Employing generative ML models to design entirely new phenalenone structures with optimized properties.

The integration of finite element analysis with machine learning can also provide surrogate models to predict the mechanical properties of composite materials, which could be extended to phenalenone-based systems. researchgate.netyoutube.com

Integration of Green Chemistry Principles in Phenalenone Synthesis and Application

The principles of green chemistry are becoming increasingly integral to chemical research and development, aiming to reduce or eliminate the use and generation of hazardous substances. epa.govmsu.edu The application of these principles to phenalenone chemistry is a critical future direction.

Key aspects of green chemistry to be integrated include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or developing solvent-free reaction conditions. acs.org

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for phenalenone synthesis. nih.gov

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. epa.gov

Designing for Degradation: Designing phenalenone-based products that can break down into innocuous substances after their intended use. epa.gov

Microwave-assisted synthesis is a prime example of a green chemistry approach that has already been successfully applied to phenalenone synthesis, significantly reducing reaction times and energy consumption. acs.orgnih.gov

Expansion into Novel Non-Biological Application Domains and Interdisciplinary Research

While phenalenones have been extensively studied for their biological applications, particularly as photosensitizers in photodynamic therapy, their unique properties make them suitable for a wide range of non-biological applications. nih.govnih.gov

Emerging areas of research include:

Organic Electronics: Investigating the potential of phenalenone derivatives as components in organic light-emitting diodes (OLEDs), organic photodetectors (OPDs), and organic solar cells. rsc.org

Sensors: Developing phenalenone-based fluorescent probes for the detection of various analytes, leveraging the sensitivity of their emission properties to the local environment.

Photocatalysis: Utilizing the ability of phenalenones to generate singlet oxygen for applications in photocatalytic degradation of pollutants and organic synthesis.

Interdisciplinary collaborations will be key to unlocking these novel applications, bringing together expertise from chemistry, physics, materials science, and engineering.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.